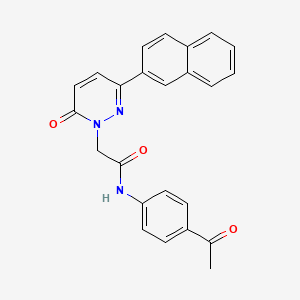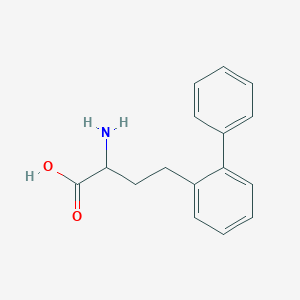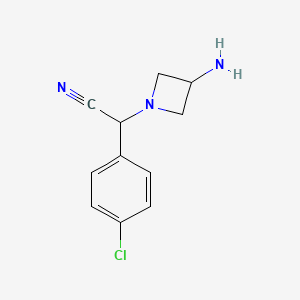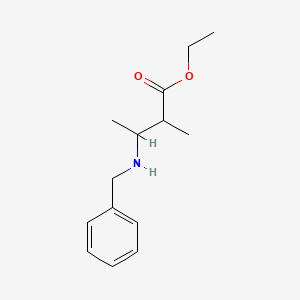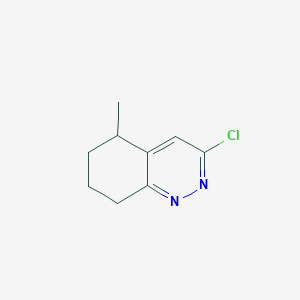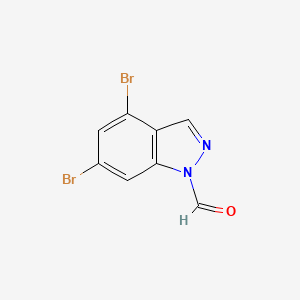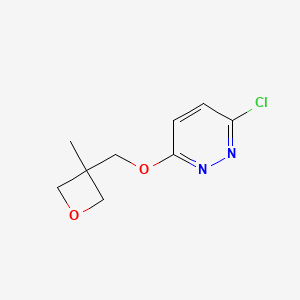
3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a methoxy group linked to a 3-methyloxetane moiety at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.
Attachment of the 3-Methyloxetane Moiety: The final step involves the attachment of the 3-methyloxetane moiety through an etherification reaction, typically using a suitable alkylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Products may include 3-chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine-2-carboxylic acid.
Reduction: Products may include 3-chloro-6-((3-methyloxetan-3-yl)methoxy)dihydropyridazine.
Substitution: Products may include 3-amino-6-((3-methyloxetan-3-yl)methoxy)pyridazine.
科学研究应用
Chemistry: 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
相似化合物的比较
3-Chloro-6-methoxypyridazine: Lacks the 3-methyloxetane moiety, making it less sterically hindered and potentially less bioactive.
6-Methoxy-3-chloropyridazine: Similar to 3-Chloro-6-methoxypyridazine but with different substitution patterns, affecting its reactivity and applications.
3-Methoxy-6-chloropyridazine:
Uniqueness: 3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine stands out due to the presence of the 3-methyloxetane moiety, which imparts unique steric and electronic properties
属性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
3-chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(4-13-5-9)6-14-8-3-2-7(10)11-12-8/h2-3H,4-6H2,1H3 |
InChI 键 |
XPNYKZKPRIKVAW-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)COC2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


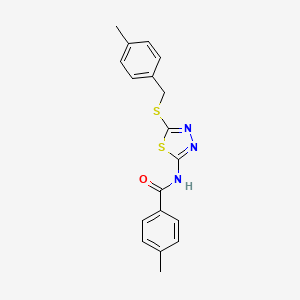
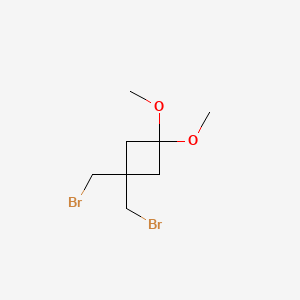
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
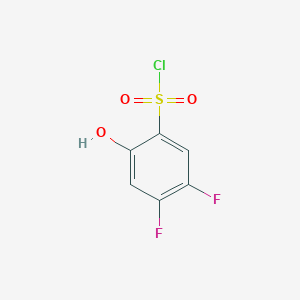
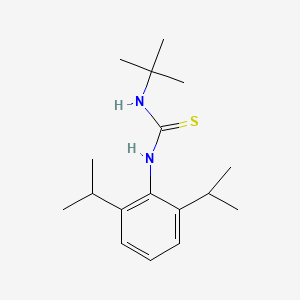
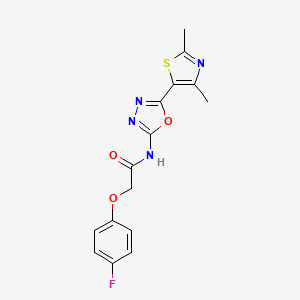
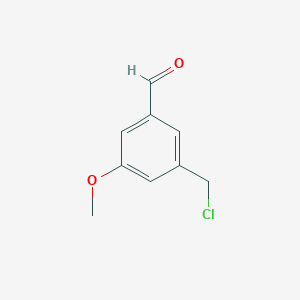
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
